molecular formula C11H12ClNO2 B052682 N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide CAS No. 124958-88-9

N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide

Cat. No. B052682
M. Wt: 225.67 g/mol
InChI Key: SSIWEDYBQBOXHA-UHFFFAOYSA-N
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Patent
US04997840

Procedure details

A solution of sulphuryl chloride (12.7 ml) in dichloromethane (20 ml) was added dropwise to the solution of 2'-acetyl-N-ethylformanilide at 0° and the mixture stirred at 0° for 4 hours. Water (110 ml) was then added whilst maintaining the temperature below 10°. The dichloromethane layer was separated, washed with water (110 ml) and aqueous sodium chloride (6M, 250 ml) and then dried over magnesium sulphate to give a solution of 2'-(2-chloroacetyl)-N-ethylformanilide.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
2'-acetyl-N-ethylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[C:6]([C:9]1[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=1[N:11]([CH2:14][CH3:15])[CH:12]=[O:13])(=[O:8])[CH3:7].O>ClCCl>[Cl:4][CH2:7][C:6]([C:9]1[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=1[N:11]([CH2:14][CH3:15])[CH:12]=[O:13])=[O:8]

Inputs

Step One
Name
Quantity
12.7 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
2'-acetyl-N-ethylformanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(N(C=O)CC)C=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred at 0° for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature below 10°
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
WASH
Type
WASH
Details
washed with water (110 ml) and aqueous sodium chloride (6M, 250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC(=O)C1=C(N(C=O)CC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.